- Substituted dibenzoxazepines or dibenothiazepines and their use as prostaglandin E2 antagonists, World Intellectual Property Organization, , ,
Cas no 93-67-4 (5-\u200bChloro-\u200b2-\u200bphenoxyaniline)

93-67-4 structure
Nome del prodotto:5-\u200bChloro-\u200b2-\u200bphenoxyaniline
5-\u200bChloro-\u200b2-\u200bphenoxyaniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Chloro-2-phenoxyaniline
- 2-Amino-4-chlorophenyl phenyl ether
- 2-Amino-4-chloro-diphenylether
- 2-Amino-4-chlorodiphenyl Ether
- 5-Chloro-2-phenoxyaniline
- 5-Chloro-2-phenoxyphenylamine
- 2-phenoxy-5-chloro-aniline
- 4-Chlor-2-aminodiphenylether
- 4-chloro-2-aminodiphenylether
- 5-Chlor-2-phenoxy-anilin
- 5-chloro-2-phenoxy-aniline
- 5-chloro-2-phenoxybenzenamine
- 5-Chloro-2-phenoxybenzenamine (ACI)
- Aniline, 5-chloro-2-phenoxy- (6CI, 7CI, 8CI)
- 1-Amino-5-chloro-2-phenoxybenzene
- 4-Chloro-2-aminodiphenyl ether
- NSC 59759
- 5-chloro-2-phenoxy-phenylamine
- MFCD00025217
- NSC59759
- SCHEMBL307310
- Z57100246
- AKOS000120982
- NSC-59759
- AS-58399
- Benzenamine, 5-chloro-2-phenoxy-
- MLS000087747
- CHEMBL1240673
- 66SM796MDB
- DTXSID70239224
- SR-01000423537-1
- NS00002492
- 2-Amino-4-chlorophenyl phenyl ether, 97%
- Q27895415
- 93-67-4
- Aniline, 5-chloro-2-phenoxy-
- HMS2464D10
- 2-Amino-4-chlorodiphenylether
- EINECS 202-266-5
- CCG-105710
- UNII-66SM796MDB
- W-100234
- DTXCID90161715
- SR-01000423537
- BDBM50326330
- A26499
- Oprea1_064181
- CS-W010468
- EC 202-266-5
- A2222
- SMR000023968
- STK397803
- F19160
- 5-\u200bChloro-\u200b2-\u200bphenoxyaniline
-
- MDL: MFCD00025217
- Inchi: 1S/C12H10ClNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2
- Chiave InChI: SXEBHIMOUHBBOS-UHFFFAOYSA-N
- Sorrisi: ClC1C=C(N)C(OC2C=CC=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 219.045092g/mol
- Carica superficiale: 0
- XLogP3: 3.1
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta legami ruotabili: 2
- Massa monoisotopica: 219.045092g/mol
- Massa monoisotopica: 219.045092g/mol
- Superficie polare topologica: 35.2Ų
- Conta atomi pesanti: 15
- Complessità: 194
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Conta Tautomer: niente
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Solido bianco
- Densità: 1.2600
- Punto di fusione: 41.0 to 45.0 deg-C
- Punto di ebollizione: 192°C/12mmHg(lit.)
- Punto di infiammabilità: >110 ºC
- Indice di rifrazione: 1.627
- PSA: 35.25000
- LogP: 4.29570
- FEMA: 3709
- Solubilità: Solubile in etanolo etere benzene e acido acetico glaciale
5-\u200bChloro-\u200b2-\u200bphenoxyaniline Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315,H319,H335
- Dichiarazione di avvertimento: P261,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:2
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Classe di pericolo:IRRITANT
5-\u200bChloro-\u200b2-\u200bphenoxyaniline Dati doganali
- CODICE SA:2922299090
- Dati doganali:
Codice doganale cinese:
2922299090Panoramica:
2922299090. Altri gruppi amminici (naftolo\fenolo)ed eteri\esteri [compresi i loro sali, eccetto quelli contenenti più di un gruppo contenente ossigeno]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale
Riassunto:
292229090. altri ammino-naftoli e altri ammino-fenoli, diversi da quelli contenenti più di un tipo di funzione ossigenata, loro eteri ed esteri; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
5-\u200bChloro-\u200b2-\u200bphenoxyaniline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | C375025-100g |
5-\u200bChloro-\u200b2-\u200bphenoxyaniline |
93-67-4 | 100g |
$ 170.00 | 2022-04-28 | ||
TRC | C375025-500g |
5-Chloro-2-phenoxyaniline |
93-67-4 | 500g |
$385.00 | 2023-05-18 | ||
abcr | AB261258-5g |
2-Amino-4-chlorodiphenyl ether; . |
93-67-4 | 5g |
€83.40 | 2025-02-21 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801277-25g |
2-Amino-4-chlorophenyl phenyl ether |
93-67-4 | 97% | 25g |
¥168.00 | 2022-09-29 | |
Fluorochem | 227943-25g |
5-Chloro-2-phenoxyaniline |
93-67-4 | 95% | 25g |
£63.00 | 2022-02-28 | |
abcr | AB261258-5 g |
2-Amino-4-chlorodiphenyl ether; . |
93-67-4 | 5g |
€81.90 | 2023-04-27 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801277-100g |
2-Amino-4-chlorophenyl phenyl ether |
93-67-4 | 97% | 100g |
¥580.00 | 2022-01-11 | |
Fluorochem | 227943-5g |
5-Chloro-2-phenoxyaniline |
93-67-4 | 95% | 5g |
£23.00 | 2022-02-28 | |
TRC | C375025-50000mg |
5-Chloro-2-phenoxyaniline |
93-67-4 | 50g |
$178.00 | 2023-05-18 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2222-25G |
2-Amino-4-chlorodiphenyl Ether |
93-67-4 | >98.0%(GC) | 25g |
¥150.00 | 2024-04-15 |
5-\u200bChloro-\u200b2-\u200bphenoxyaniline Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Urea derivatives and their use, European Patent Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Diglyme , Polyethylene glycol ; 0.5 h, rt → 100 °C
1.2 Reagents: Sodium hydroxide ; 100 °C → 125 °C; 240 min, 125 °C; 125 °C → 60 °C
1.3 Catalysts: Carbon , Iron chloride (FeCl3) Solvents: Ethanol , Water ; 120 min, rt → reflux
1.4 Reagents: Hydrazine hydrate (1:1) Catalysts: Benzyltriethylammonium chloride Solvents: Ethanol , Water ; 220 min, reflux; reflux → 40 °C
1.5 Reagents: Water ; 40 °C → 20 °C
1.2 Reagents: Sodium hydroxide ; 100 °C → 125 °C; 240 min, 125 °C; 125 °C → 60 °C
1.3 Catalysts: Carbon , Iron chloride (FeCl3) Solvents: Ethanol , Water ; 120 min, rt → reflux
1.4 Reagents: Hydrazine hydrate (1:1) Catalysts: Benzyltriethylammonium chloride Solvents: Ethanol , Water ; 220 min, reflux; reflux → 40 °C
1.5 Reagents: Water ; 40 °C → 20 °C
Riferimento
- A process for preparing amino-containing aromatic ethers, China, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 70 psi, rt
Riferimento
- Synthesis and evaluation of antipsychotic activity of 11-(4-aryl-1-piperazinyl)dibenz[b,f][1,4]oxazepines and their 8-chloro analoguesHeterocyclic Communications, 2007, 13(2-3), 165-172,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Acetic acid , Magnesium Solvents: Water ; rt → 100 °C; 0.5 h, 95 - 100 °C; 100 °C → 70 °C
1.2 70 °C → reflux; 1 h, reflux; reflux → 95 °C
1.3 Reagents: Iron ; 90 - 95 °C; 1 h, 95 °C → reflux; reflux → 80 °C; 80 °C; 1 h, 80 °C → reflux; 6 h, reflux; reflux → 70 °C
1.2 70 °C → reflux; 1 h, reflux; reflux → 95 °C
1.3 Reagents: Iron ; 90 - 95 °C; 1 h, 95 °C → reflux; reflux → 80 °C; 80 °C; 1 h, 80 °C → reflux; 6 h, reflux; reflux → 70 °C
Riferimento
- Preparation of polar brilliant red BPige Huagong, 2007, 24(3), 14-17,
Synthetic Routes 6
Synthetic Routes 7
Condizioni di reazione
Riferimento
- Preparation of 1,6- and 1,8-naphthyridines as antiviral compounds for treatment of HCV infections, United States, , ,
Synthetic Routes 8
Condizioni di reazione
Riferimento
- Preparation of 2-, 3-, 5-, 8-, 10- and/or 11-substituted dibenzoxazepine compounds, pharmaceutical compositions and methods for treating pain, United States, , ,
Synthetic Routes 9
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: 1-Butanol ; heated
1.2 Solvents: 1-Butanol ; 1 h, heated
1.3 Reagents: Disodium sulfide Solvents: Tetrachloroethylene ; 8 h, 90 - 100 °C
1.2 Solvents: 1-Butanol ; 1 h, heated
1.3 Reagents: Disodium sulfide Solvents: Tetrachloroethylene ; 8 h, 90 - 100 °C
Riferimento
- Effective method of synthesis of 2-aryloxy-5-chloro-aminobenzeneXinan Shifan Daxue Xuebao, 2006, 31(6), 84-86,
Synthetic Routes 11
Condizioni di reazione
Riferimento
- Preparations of ω-aminosubstituted-acetamidodiphenyl ether derivatives and their pharmacological actionsYakugaku Zasshi, 1978, 98(12), 1597-606,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt; 5 h, 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
Riferimento
- An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reactionNature Communications, 2023, 14(1),,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 16 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Riferimento
- Preparation of 1,6- and 1,8-naphthyridines as antiviral compounds for treatment of HCV infections, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Stannous chloride Solvents: Ethanol ; 16 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Riferimento
- Antiviral compounds, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Synthetic Routes 15
Synthetic Routes 16
Condizioni di reazione
Riferimento
- New spermine and spermidine derivatives as potent inhibitors of Trypanosoma cruzi trypanothione reductaseBioorganic & Medicinal Chemistry, 1997, 5(7), 1249-1256,
Synthetic Routes 17
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: D-Glucopyranose, oligomeric, decyl octyl glycosides ; 100 °C → 120 °C; 240 min, 120 °C; 120 °C → 60 °C
1.2 Reagents: Hydrazine hydrate (1:1) Catalysts: Tetraethylammonium hydroxide , Sodium aluminate Solvents: Ethanol , Water ; 60 °C → reflux; 220 min, reflux
1.2 Reagents: Hydrazine hydrate (1:1) Catalysts: Tetraethylammonium hydroxide , Sodium aluminate Solvents: Ethanol , Water ; 60 °C → reflux; 220 min, reflux
Riferimento
- Synthesis of 5-chloro-2-phenoxy aniline and Beta molecular sieve used for the same, China, , ,
Synthetic Routes 19
Synthetic Routes 20
5-\u200bChloro-\u200b2-\u200bphenoxyaniline Raw materials
5-\u200bChloro-\u200b2-\u200bphenoxyaniline Preparation Products
5-\u200bChloro-\u200b2-\u200bphenoxyaniline Letteratura correlata
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
93-67-4 (5-\u200bChloro-\u200b2-\u200bphenoxyaniline) Prodotti correlati
- 2688-84-8(2-Phenoxyaniline)
- 139-59-3(4-Phenoxyaniline)
- 15268-07-2(3,3'-Oxydianiline)
- 24878-25-9(2,2'-Oxydianiline)
- 2657-87-6(3,4'-Diaminodiphenyl Ether)
- 6149-33-3(4-(4-Nitrophenoxy)aniline)
- 3586-12-7(3-Phenoxyaniline)
- 620-88-2(4-Nitrophenyl phenyl ether)
- 101-63-3(1-nitro-4-(4-nitrophenoxy)benzene)
- 101-80-4(Bis(p-aminophenyl) Ether)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93-67-4)5-\u200bChloro-\u200b2-\u200bphenoxyaniline

Purezza:99%
Quantità:100g
Prezzo ($):153.0